molecular formula C19H24N5NaO5S2 B10783140 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[(2-amino-4-thiazolyl)[(cyclopentyloxy)imino]acetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2a,5a,6b(Z)]]-

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[(2-amino-4-thiazolyl)[(cyclopentyloxy)imino]acetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2a,5a,6b(Z)]]-

Cat. No. B10783140
M. Wt: 489.5 g/mol
InChI Key: YNLKSESNCYDAMV-UNXXQQGRSA-M
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Description

BRL-44154 is a small molecule drug initially developed by GlaxoSmithKline. It is classified as a bacterial penicillin-binding protein inhibitor, specifically targeting bacterial cell wall synthesis. This compound was primarily investigated for its potential use in treating bacterial infections, but its development was discontinued after Phase 1 clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRL-44154 involves multiple steps, starting from basic organic compounds. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry and functional group placement.

Industrial Production Methods

While detailed industrial production methods for BRL-44154 are not publicly available, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques like crystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

BRL-44154 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

BRL-44154 has been explored in various scientific research fields:

Mechanism of Action

BRL-44154 exerts its effects by inhibiting bacterial penicillin-binding proteins, which are crucial for cell wall synthesis. By binding to these proteins, BRL-44154 disrupts the cross-linking of peptidoglycan strands, weakening the bacterial cell wall and leading to cell lysis. This mechanism is similar to that of other beta-lactam antibiotics .

Comparison with Similar Compounds

Similar Compounds

    Penicillin: A well-known beta-lactam antibiotic with a similar mechanism of action.

    Amoxicillin: Another beta-lactam antibiotic with broader spectrum activity.

    Cephalosporins: A class of beta-lactam antibiotics with varying spectrums of activity.

Uniqueness of BRL-44154

BRL-44154 is unique due to its specific structure and binding affinity for penicillin-binding proteins. While it shares a common mechanism with other beta-lactam antibiotics, its distinct chemical structure offers potential advantages in terms of stability and resistance to bacterial beta-lactamases .

If you have any more questions or need further details, feel free to ask!

properties

Molecular Formula

C19H24N5NaO5S2

Molecular Weight

489.5 g/mol

IUPAC Name

sodium;(7aS)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate

InChI

InChI=1S/C19H25N5O5S2.Na/c1-19(2)14(17(27)28)24-12(25)7-10(16(24)31-19)21-15(26)13(11-8-30-18(20)22-11)23-29-9-5-3-4-6-9;/h8-10,14,16H,3-7H2,1-2H3,(H2,20,22)(H,21,26)(H,27,28);/q;+1/p-1/t10?,14?,16-;/m0./s1

InChI Key

YNLKSESNCYDAMV-UNXXQQGRSA-M

Isomeric SMILES

CC1(C(N2[C@@H](S1)C(CC2=O)NC(=O)C(=NOC3CCCC3)C4=CSC(=N4)N)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(CC2=O)NC(=O)C(=NOC3CCCC3)C4=CSC(=N4)N)C(=O)[O-])C.[Na+]

Origin of Product

United States

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